Diethanolamine naphthalene-2-sulfonate
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Overview
Description
Diethanolamine naphthalene-2-sulfonate is an organic compound that combines diethanolamine and naphthalene-2-sulfonic acid. This compound is known for its surfactant properties and is used in various industrial applications. It is a white crystalline solid that is soluble in water and has a molecular formula of C14H19NO5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine naphthalene-2-sulfonate can be synthesized through a reaction between diethanolamine and naphthalene-2-sulfonic acid. The reaction typically involves mixing equimolar amounts of diethanolamine and naphthalene-2-sulfonic acid in an aqueous solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethanolamine naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Diethanolamine naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a buffer or stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of diethanolamine naphthalene-2-sulfonate involves its ability to interact with various molecular targets. The sulfonate group can form hydrogen bonds with other molecules, enhancing solubility and stability. The diethanolamine moiety can interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: A related compound that is used as a surfactant and emulsifier.
Naphthalene-2-sulfonic acid: The parent compound that forms the basis for diethanolamine naphthalene-2-sulfonate.
Triethanolamine: Another related compound with similar surfactant properties.
Uniqueness
This compound is unique due to its combination of diethanolamine and naphthalene-2-sulfonic acid, which imparts both surfactant and stabilizing properties. This makes it particularly useful in applications where both solubility and stability are required.
Properties
CAS No. |
94200-76-7 |
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Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C4H11NO2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;6-3-1-5-2-4-7/h1-7H,(H,11,12,13);5-7H,1-4H2 |
InChI Key |
MUYVPEZNWONMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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